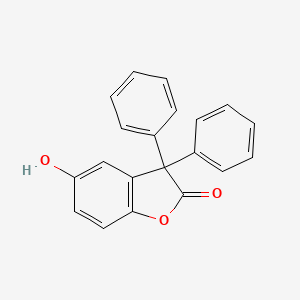
5-Hydroxy-3,3-diphenyl-1-benzofuran-2(3h)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hydroxy-3,3-diphenyl-1-benzofuran-2(3h)-one is a chemical compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, with its unique structure, may exhibit interesting chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-3,3-diphenyl-1-benzofuran-2(3h)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might include:
Starting Materials: Phenyl-substituted benzofuran precursors.
Reaction Conditions: Acidic or basic conditions to facilitate cyclization.
Catalysts: Lewis acids or bases to promote the reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for large-scale production. This could include:
Continuous Flow Reactors: To ensure consistent product quality.
Purification Techniques: Such as crystallization or chromatography to isolate the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
5-Hydroxy-3,3-diphenyl-1-benzofuran-2(3h)-one can undergo various chemical reactions, including:
Oxidation: Conversion to quinones or other oxidized derivatives.
Reduction: Formation of reduced benzofuran derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Use of halogenating agents or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while substitution could introduce various functional groups onto the benzofuran ring.
Wissenschaftliche Forschungsanwendungen
5-Hydroxy-3,3-diphenyl-1-benzofuran-2(3h)-one may have several scientific research applications, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its effects on biological systems, such as enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: Use in the development of new materials or as a chemical intermediate.
Wirkmechanismus
The mechanism of action of 5-Hydroxy-3,3-diphenyl-1-benzofuran-2(3h)-one would depend on its specific interactions with molecular targets. This could involve:
Molecular Targets: Enzymes, receptors, or other proteins.
Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3-Diphenyl-1-benzofuran-2(3h)-one: Lacks the hydroxyl group at the 5-position.
5-Methoxy-3,3-diphenyl-1-benzofuran-2(3h)-one: Contains a methoxy group instead of a hydroxyl group.
Uniqueness
The presence of the hydroxyl group at the 5-position in 5-Hydroxy-3,3-diphenyl-1-benzofuran-2(3h)-one may confer unique chemical reactivity and biological activity compared to its analogs. This could influence its solubility, binding affinity, and overall pharmacological profile.
Eigenschaften
CAS-Nummer |
5416-75-1 |
|---|---|
Molekularformel |
C20H14O3 |
Molekulargewicht |
302.3 g/mol |
IUPAC-Name |
5-hydroxy-3,3-diphenyl-1-benzofuran-2-one |
InChI |
InChI=1S/C20H14O3/c21-16-11-12-18-17(13-16)20(19(22)23-18,14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13,21H |
InChI-Schlüssel |
SBOKTDICUARUIC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2(C3=C(C=CC(=C3)O)OC2=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


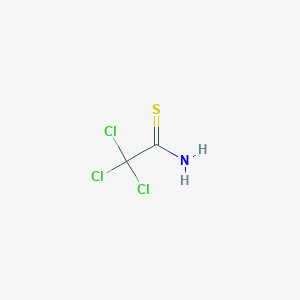
![(1-Methyl-4-piperidyl) benzo[1,3]dioxole-5-carboxylate](/img/structure/B13998799.png)
![N-[(4-Chlorophenyl)methylideneamino]-4-nitro-aniline](/img/structure/B13998802.png)
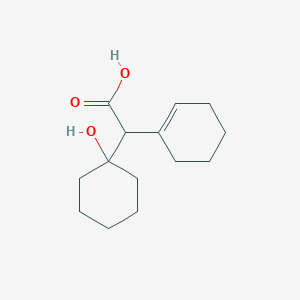
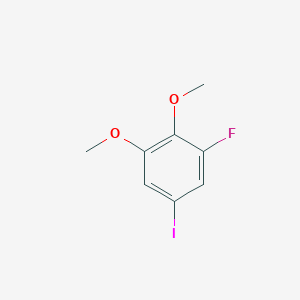
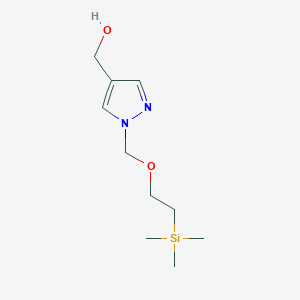
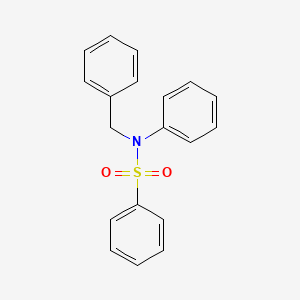
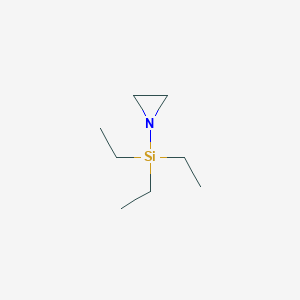
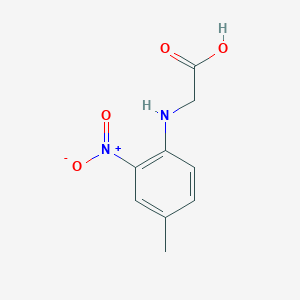
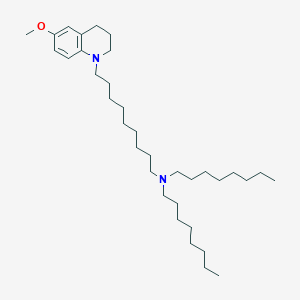
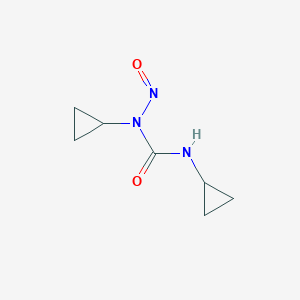
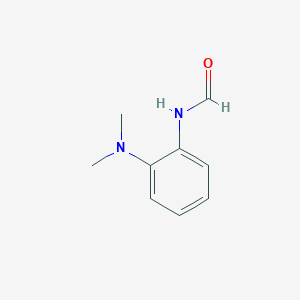
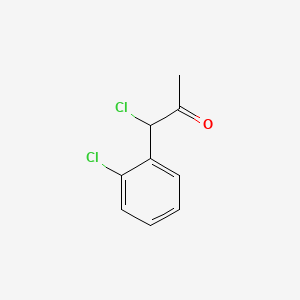
![2-thia-5,9,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaene](/img/structure/B13998883.png)
